molecular formula C6H13O5P B093656 3-[Tris(hydroxymethyl)phosphonio]propionate CAS No. 15931-64-3

3-[Tris(hydroxymethyl)phosphonio]propionate

Cat. No. B093656
CAS RN: 15931-64-3
M. Wt: 196.14 g/mol
InChI Key: AWJWHBODZRSWCK-UHFFFAOYSA-N
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Description

3-[Tris(hydroxymethyl)phosphonio]propionate, also known as THPP, is a technical, water-soluble, trifunctional cross-linker . It has the molecular formula C6H13O5P and a molecular weight of 196.14 g/mol. The compound is multifunctional, consisting of three alcohol functional groups and a tertiary phosphine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (HOCH2)3PCH2CH2COO . The InChI string is InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2.


Physical And Chemical Properties Analysis

This compound is a water-soluble compound . It has a molecular weight of 196.14 g/mol. The compound should be stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 3-[Tris(hydroxymethyl)phosphonio]propionate is not specified in the search results. As a trifunctional cross-linker, it likely acts by connecting three different molecules in a chemical reaction .

Safety and Hazards

3-[Tris(hydroxymethyl)phosphonio]propionate is considered hazardous. It is toxic if swallowed and may cause skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding contact with skin, eyes, or clothing, and using only in a well-ventilated area .

properties

IUPAC Name

3-[tris(hydroxymethyl)phosphaniumyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWHBODZRSWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](CO)(CO)CO)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399262
Record name 3-[Tris(hydroxymethyl)phosphonio]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15931-64-3
Record name 3-[Tris(hydroxymethyl)phosphonio]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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